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Compound of Interest

Compound Name: C18-PEG4-Azide

Cat. No.: B3182788

Introduction

C18-PEG4-Azide is a versatile, amphiphilic linker molecule designed for advanced drug
delivery applications. Its unique structure comprises three key functional domains: a
hydrophobic 18-carbon (C18) alkyl chain, a hydrophilic tetraethylene glycol (PEG4) spacer, and
a terminal azide (N3) group. This architecture enables the self-assembly of nanostructures and
provides a reactive handle for the covalent attachment of targeting moieties.

The C18 tail acts as a hydrophobic anchor, driving the formation of the core of micelles or
nanoparticles in aqueous solutions. This core serves as a reservoir for encapsulating poorly
water-soluble therapeutic agents. The PEG4 spacer forms a hydrophilic corona on the
nanoparticle surface, which can help improve solubility and stability in biological media. The
terminal azide group is a bioorthogonal chemical handle, allowing for the specific conjugation of
molecules via "click chemistry." This is most commonly achieved through the Copper(l)-
catalyzed Azide-Alkyne Cycloaddition (CUAAC) or the copper-free Strain-Promoted Azide-
Alkyne Cycloaddition (SPAAC), which are highly efficient and biocompatible reactions.[1][2]

By conjugating targeting ligands—such as antibodies, peptides, or small molecules like folic
acid—to the azide group, nanoparticles formulated with C18-PEG4-Azide can be engineered
to selectively bind to receptors that are overexpressed on the surface of cancer cells, such as
the Epidermal Growth Factor Receptor (EGFR) or Folate Receptor (FR).[3][4][5] This targeted
approach enhances the accumulation of the drug at the tumor site, thereby increasing
therapeutic efficacy while minimizing off-target toxicity to healthy tissues.
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Quantitative Data Summary

The following table summarizes representative physicochemical properties of nanoparticles
formulated with long-chain PEGylated lipids, analogous to C18-PEG4-Azide. These values are
provided for reference and will vary based on the specific formulation parameters, drug cargo,
and environmental conditions.

. . Encapsulati
Formulation Mean Polydispers Zeta Drug
on
Component Diameter ity Index Potential . Loading
Efficiency
(Analog) (nm) (PDI) (mV) (%) Content (%)
(V]
PLA-DSPE- >90%
97.1 0.19 -36.0 ] N/A
PEG (estimated)
PEG-PLGA 125 -175 <0.15 -14 to -20 N/A N/A
DSPE- ~95% (for ~10% (for
110 - 140 <0.2 -20 to -25 - -
PEG2k Doxorubicin) Doxorubicin)
st-PLGA- >80% (for ~12.8% (for
~100 <0.2 N/A o o
PEG Doxorubicin) Doxorubicin)

Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Nanoparticles
via Self-Assembly

This protocol describes the preparation of drug-loaded nanoparticles using C18-PEG4-Azide
and a model hydrophobic drug (e.g., Paclitaxel) via the solvent evaporation/self-assembly
method.

Materials:
o C18-PEG4-Azide
» Hydrophobic drug (e.g., Paclitaxel)

o Co-lipid (optional, e.g., DSPE-PEG)
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Organic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
Nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4
Magnetic stirrer and stir bar

Dialysis tubing (e.g., 3.5 kDa MWCO)

Procedure:

Dissolve C18-PEG4-Azide (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in 1 mL of a
water-miscible organic solvent like THF. If using a co-lipid, dissolve it along with the C18-
PEG4-Azide.

Vortex the mixture until all components are fully dissolved.

In a separate vial, add 10 mL of nuclease-free water. Place a small stir bar in the vial and set
it to stir at a moderate speed (e.g., 400 rpm) at room temperature.

Using a syringe pump or by manual dropwise addition, slowly add the organic solution
containing the lipid and drug into the stirring agqueous phase. A cloudy suspension should
form as the nanoparticles self-assemble.

Allow the mixture to stir for 4-6 hours at room temperature to ensure the complete
evaporation of the organic solvent.

To remove any unencapsulated drug, transfer the nanoparticle suspension to a dialysis tube
and dialyze against 1 L of PBS (pH 7.4) for 24 hours, with buffer changes at 4 and 12 hours.

Recover the purified nanoparticle suspension from the dialysis tube and store it at 4°C.

Protocol 2: Surface Functionalization with a Targeting
Ligand via SPAAC

This protocol details the copper-free click chemistry conjugation of a DBCO-functionalized

targeting peptide to the azide-terminated nanopatrticles.

Materials:
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Azide-functionalized nanoparticles from Protocol 1

DBCO-functionalized targeting ligand (e.g., DBCO-cRGD peptide)

PBS, pH 7.4

Orbital shaker or rotator

Procedure:

Determine the concentration of the azide-functionalized nanoparticles.

Prepare a stock solution of the DBCO-functionalized ligand in an appropriate solvent (e.qg.,
DMSO or water).

In a microcentrifuge tube, add the nanoparticle suspension.

Add the DBCO-ligand solution to the nanoparticle suspension at a molar excess (e.g., 5 to
20-fold molar excess of ligand relative to the C18-PEG4-Azide on the nanopatrticle surface).

Gently vortex the mixture and incubate at room temperature for 2-4 hours with gentle
shaking.

To remove the unreacted ligand, purify the conjugated nanopatrticles using dialysis or size
exclusion chromatography.

Characterize the final targeted nanoparticles for size, zeta potential, and ligand conjugation
efficiency.

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis membrane method to assess the release of the encapsulated

drug from the nanoparticles over time.

Materials:

Drug-loaded nanopatrticles

Dialysis tubing (appropriate MWCO to retain nanoparticles but allow free drug to pass)
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Release buffer: PBS at pH 7.4 (physiological) and Acetate Buffer at pH 5.5 (endosomal)
Shaking incubator set to 37°C

HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-
soaked dialysis bag and seal both ends.

Submerge the dialysis bag into a larger container with 50 mL of the release buffer (pH 7.4 or
5.5).

Place the container in a shaking incubator at 37°C and 100 rpm.

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot
from the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

Quantify the concentration of the released drug in the aliquots using a suitable analytical
method (e.g., HPLC).

Calculate the cumulative percentage of drug released at each time point relative to the initial
total drug content in the nanopatrticles.

Protocol 4: In Vitro Cytotoxicity Assay (MTSIMTT)

This protocol assesses the cytotoxicity of the targeted nanoparticles on cancer cells

overexpressing the target receptor.

Materials:

Targeted drug-loaded nanoparticles
Non-targeted nanoparticles (control)
Free drug solution

Target cancer cell line (e.g., A431 for EGFR-targeting) and a low-expressing control cell line
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Complete cell culture medium

96-well cell culture plates

MTS or MTT reagent

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24
hours at 37°C and 5% CO2 to allow for cell attachment.

Prepare serial dilutions of the free drug, targeted nanoparticles, and non-targeted
nanoparticles in fresh cell culture medium.

Remove the old medium from the cells and add 100 pL of the treatment solutions to the
respective wells. Include wells with untreated cells as a control.

Incubate the plate for 48-72 hours.

After incubation, add 20 pL of MTS reagent to each well and incubate for another 1-4 hours
until a color change is visible.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a
microplate reader.

Calculate cell viability as a percentage relative to the untreated control cells and plot dose-
response curves to determine the IC50 values.

Mandatory Visualizations
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Caption: Experimental workflow for creating and evaluating targeted nanopatrticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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